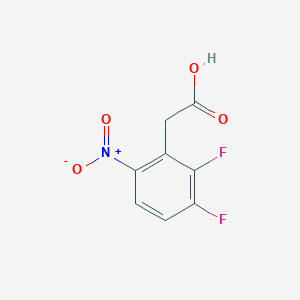

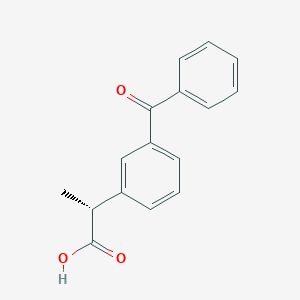

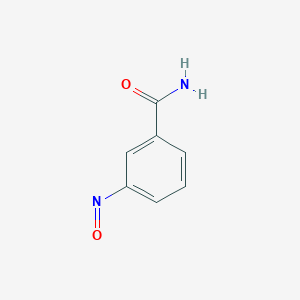

![molecular formula C14H8N4 B139200 ピラジノ[2,3-f][4,7]フェナントロリン CAS No. 217-82-3](/img/structure/B139200.png)

ピラジノ[2,3-f][4,7]フェナントロリン

説明

Pyrazino[2,3-f][4,7]phenanthroline is a ligand used in the synthesis of various complexes. It has been utilized in the design and synthesis of organic dyes for dye-sensitized solar cells . It functions as an electron acceptor, with the electron density delocalized on the quinoxaline ring .

Synthesis Analysis

Two novel donor–acceptor organic dyes (PPL-1 and PPL-2) with pyrazino[2,3-f][1,10]phenanthroline as an electron-withdrawing anchoring group were designed and synthesized for dye-sensitized solar cells . A condensation reaction has been observed in the synthesis of pyrazino[2,3-f][1,10]phenanthroline .Molecular Structure Analysis

The structures of the complexes involving pyrazino[2,3-f][4,7]phenanthroline have been corroborated by X-ray crystallography . Theoretical calculations were performed to understand the photophysical behavior of the complexes .Chemical Reactions Analysis

The electrochemical and photoluminescent properties of two Ir(III) complexes described as [Ir(F2ppy)2(N^N)][PF6], where the F2ppy ligand is 2-(2,4-difluorophenyl)pyridine and the N^N ligands are pyrazino[2,3-f][1,10]phenanthroline (ppl) and pyrazino[2,3-f][4,7]phenanthroline (ppz), have been studied .Physical And Chemical Properties Analysis

The photoluminescence spectra of complexes involving pyrazino[2,3-f][4,7]phenanthroline show that emission is significantly red-shifted in the [Ir(F2ppy)2(ppz)][PF6] complex compared with the [Ir(F2ppy)2(ppl)][PF6] complex . The [Ir(F2ppy)2(ppl)][PF6] complex exhibits a higher quantum yield and a longer excited state lifetime than the [Ir(F2ppy)2(ppz)][PF6] complex .科学的研究の応用

電気化学的および光ルミネッセンス特性

ピラジノ[2,3-f][4,7]フェナントロリンは、Ir(III)錯体における電気化学的および光ルミネッセンス特性について研究されています。 これらの錯体は、有望な電気化学的挙動と発光能力により、発光電気化学セル(LEC)での使用の可能性を示しています .

DNAインターカレーション剤

ピラジノフェナントロリン配位子を有する化合物は、遷移金属と共にDNAインターカレーション剤として使用されています。 これらの薬剤は、DNAの塩基対間に挿入され、これは抗がん治療などの治療用途で探求されているメカニズムです .

色素増感太陽電池

ピラジノ[2,3-f][4,7]フェナントロリン誘導体は、色素増感太陽電池(DSSC)用の有機色素における電子吸引性アンカー基として使用されています。 これらの色素は、高い電力変換効率の達成に貢献し、太陽エネルギー用途に価値があります .

有機エレクトロルミネッセンスダイオード(OLED)

この化合物は、OLED用の色調整可能な熱活性化遅延蛍光(TADF)材料の開発にも関連しています。 ピラジノ[2,3-f][4,7]フェナントロリンベースの化合物の分子特性は、最適なTADF性能に貢献しています .

光電子特性

ピラジノ[2,3-f][4,7]フェナントロリンに関連するものを含め、フェナントロリン誘導体は、光電子特性について合成および調査されています。 これらの特性は、光電子デバイスにおける用途に重要です .

作用機序

Target of Action

Pyrazino[2,3-f][4,7]phenanthroline is primarily used in the synthesis of copper (I)-phenanthroline complexes . These complexes are utilized in molecular device technology and solar-energy conversion . The compound functions as an electron acceptor, with the electron density being delocalized on the quinoxaline ring .

Mode of Action

The compound interacts with its targets by accepting electrons and delocalizing the electron density on the quinoxaline ring . This interaction results in the formation of copper (I)-phenanthroline complexes, which are integral to molecular device technology and solar-energy conversion .

Result of Action

Pyrazino[2,3-f][4,7]phenanthroline’s action results in the formation of copper (I)-phenanthroline complexes . These complexes are used in molecular device technology and solar-energy conversion , indicating that the compound’s action has significant molecular and cellular effects.

Action Environment

The environment can influence the action, efficacy, and stability of Pyrazino[2,3-f][4,7]phenanthroline. For instance, the compound has been used in the fabrication of organic light-emitting diodes (OLEDs), where its performance is influenced by specific molecular characteristics such as low singlet–triplet energy gap (ΔEST) and high photoluminescence quantum yield . The compound’s stability and efficacy in this context are also likely to be influenced by environmental factors such as temperature and light exposure.

特性

IUPAC Name |

pyrazino[2,3-f][4,7]phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4/c1-3-9-10-4-2-6-16-12(10)14-13(11(9)15-5-1)17-7-8-18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFJXZGVAGNQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CN=C3C4=C2C=CC=N4)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the structure of pyrazino[2,3-f][4,7]phenanthroline interesting for material science applications?

A1: Pyrazino[2,3-f][4,7]phenanthroline (pap) is a heterocyclic aromatic compound with a rigid planar structure. This structural feature is particularly attractive for building metal-organic frameworks and coordination complexes. The molecule possesses four nitrogen atoms capable of acting as binding sites for metal ions, making it a versatile ligand in coordination chemistry. [², ³, ⁴] This ability to coordinate with metal ions makes pyrazino[2,3-f][4,7]phenanthroline useful in the development of materials with specific electronic and magnetic properties.

Q2: How does the position of nitrogen atoms in pyrazino[2,3-f][4,7]phenanthroline influence its photophysical properties when incorporated into iridium (III) complexes?

A2: Research comparing iridium (III) complexes containing pyrazino[2,3-f][1,10]phenanthroline (ppl) and pyrazino[2,3-f][4,7]phenanthroline (ppz) reveals that the position of nitrogen atoms significantly impacts their photophysical properties. In the ppz complex, the nitrogen atoms' arrangement stabilizes the LUMO orbital, leading to a red-shifted emission compared to the ppl complex. This difference also affects the quantum yield and excited state lifetime, with the ppz complex exhibiting faster non-radiative decay.

Q3: Can pyrazino[2,3-f][4,7]phenanthroline be used to build structures beyond simple coordination complexes?

A3: Yes, pyrazino[2,3-f][4,7]phenanthroline can be used as a building block for more complex structures. Studies show its successful incorporation into one- and two-dimensional copper(II) complexes. Researchers have synthesized chain structures where pyrazino[2,3-f][4,7]phenanthroline and nitrate ions bridge copper atoms. Additionally, cyclic tetranuclear copper entities have been formed, with pyrazino[2,3-f][4,7]phenanthroline bridging copper atoms in various coordination modes. These tetranuclear units can be further linked to create chains or sheets, demonstrating the potential of pyrazino[2,3-f][4,7]phenanthroline in building complex architectures.

Q4: How does pyrazino[2,3-f][4,7]phenanthroline behave on metal surfaces under ultra-high vacuum conditions?

A4: Studies utilizing scanning tunneling microscopy (STM) and atomic force microscopy (AFM) have investigated the behavior of pyrazino[2,3-f][4,7]phenanthroline on gold surfaces under ultra-high vacuum (UHV). Upon thermal annealing, pyrazino[2,3-f][4,7]phenanthroline undergoes selective intermolecular aryl-aryl coupling through dehydrogenative C-H activation. Interestingly, the ortho-hydrogen atoms of the pyrazine rings are preferentially activated over those in the pyridine moieties, highlighting the influence of the nitrogen atom position on reactivity. This on-surface reactivity opens up possibilities for the controlled fabrication of complex molecular architectures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

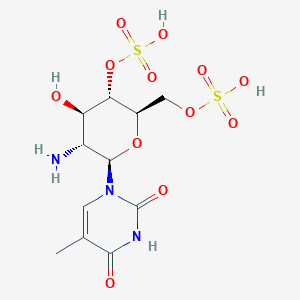

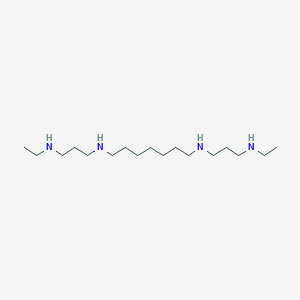

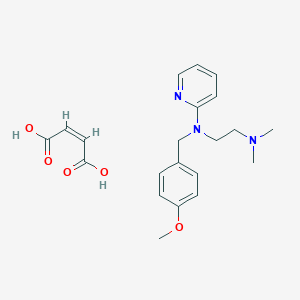

![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)

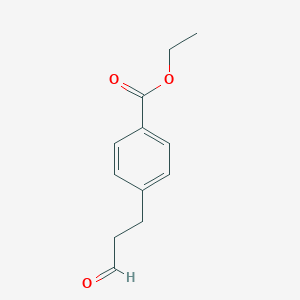

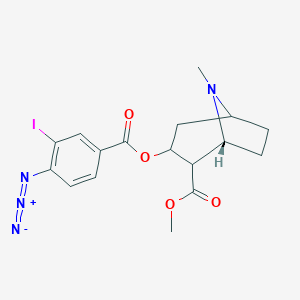

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)